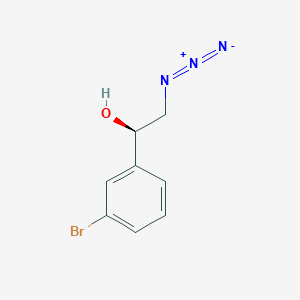

(1R)-2-azido-1-(3-bromophenyl)ethan-1-ol

Description

Properties

IUPAC Name |

(1R)-2-azido-1-(3-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPQHFRJCZVWHZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@H](CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol typically proceeds via the azidation of a bromophenyl ethanol derivative or related precursors. The key transformation involves introducing the azide group (-N3) at the 2-position of the ethan-1-ol backbone while retaining the stereochemistry at the chiral center (1R configuration).

- Azide sources: Sodium azide (NaN3), trimethylsilyl azide (TMSN3)

- Catalysts: Metal catalysts such as iron(II) triflate (Fe(OTf)2) or metal-free systems involving iodine catalysis

- Solvents: Mixtures including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), 1,4-dioxane, or acetonitrile (CH3CN)

- Temperature: Ranges from 0°C to room temperature (25–30°C)

- Reaction time: Typically 8–16 hours depending on the method

Azidation via Metal-Catalyzed Methods

A prominent approach uses iron(II) triflate as a catalyst with trimethylsilyl azide as the azide source. The reaction is carried out in an aprotic solvent such as 1,4-dioxane under nitrogen atmosphere at room temperature for approximately 12 hours. This method allows for regio- and stereoselective azidation of the precursor.

| Parameter | Details |

|---|---|

| Catalyst | Fe(OTf)2 (5 mol%) |

| Azide source | TMSN3 (1.2 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 25 °C |

| Reaction time | 12 hours |

| Atmosphere | Nitrogen |

| Yield | Typically 70–95% (depending on substrate) |

This method is supported by literature demonstrating successful azidation of related aromatic ketone derivatives to yield azido alcohols with high selectivity.

Metal-Free One-Step Azidoalcohol Synthesis

An alternative and environmentally attractive approach involves a metal-free, iodine-catalyzed one-step process for synthesizing azido alcohols directly from alkenes. This method uses a solvent system of DMF and DMSO with iodine as a catalyst and sodium azide as the azide source.

- Addition of iodine solution to an alkene substrate in DMF:DMSO (1:1) at 0 to -5 °C, followed by co-oxidant addition (e.g., tert-butyl hydroperoxide or aqueous hydrogen peroxide).

- Base addition (e.g., triethylamine, potassium carbonate) and sodium azide at 0 to -5 °C.

- Stirring at 25–30 °C for 8–12 hours to afford regio- and diastereoselective 1,2-azidoalcohols.

| Parameter | Details |

|---|---|

| Catalyst | Iodine (I2) |

| Azide source | Sodium azide (NaN3) |

| Base | Triethylamine, K2CO3, or others |

| Co-oxidant | TBHP or aqueous H2O2 |

| Solvent | DMF:DMSO (1:1) |

| Temperature | 0 to -5 °C (initial), 25–30 °C (stirring) |

| Reaction time | 8–12 hours |

| Yield | 70–95% |

| Metal-free | Yes |

This method offers a mild, efficient, and selective route to azido alcohols including derivatives like this compound, with the advantage of avoiding metal catalysts.

Azidation Using Sodium Azide in Biphasic or Mixed Solvent Systems

Another common preparation method involves nucleophilic substitution of a brominated ethanone or ethanol precursor with sodium azide in mixed solvents such as water/acetonitrile or water/THF. The reaction is typically carried out at room temperature for 2 hours, followed by extraction and purification via silica gel chromatography.

- Starting material: 2-bromo-1-(3-bromophenyl)ethan-1-ol or related brominated ketone

- Sodium azide (1.5 equiv) added to solution in water/organic solvent

- Stirring at room temperature for 2 hours

- Work-up: Extraction with ethyl acetate, washing, drying, and chromatographic purification

| Parameter | Details |

|---|---|

| Azide source | Sodium azide |

| Solvent system | H2O/CH3CN or H2O/THF |

| Temperature | Room temperature |

| Reaction time | 2 hours |

| Purification | Silica gel flash chromatography |

| Yield | Moderate to high (up to 99% reported for analogues) |

This method is straightforward and widely used for preparing azido ketones and azido alcohols, including bromo-substituted phenyl derivatives.

Summary Table of Preparation Methods

| Method | Azide Source | Catalyst/Conditions | Solvent System | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Metal-catalyzed azidation | TMSN3 | Fe(OTf)2 (5 mol%), N2 | 1,4-Dioxane | 25 °C | 12 h | 70–95 | High regio- and stereoselectivity |

| Metal-free iodine-catalyzed | Sodium azide | Iodine, base, co-oxidant | DMF:DMSO (1:1) | 0 to -5 °C, then 25–30 °C | 8–12 h | 70–95 | Mild, metal-free, one-step process |

| Nucleophilic substitution | Sodium azide | None | H2O/CH3CN or H2O/THF | Room temperature | 2 h | Up to 99 | Simple, efficient, suitable for bromophenyl derivatives |

Research Findings and Notes

- The stereochemical integrity at the chiral center (1R) is preserved in these azidation reactions through controlled conditions and choice of reagents.

- Iron(II) triflate catalysis is effective for azidation of aromatic ketones and alcohols, providing good yields and selectivity.

- The metal-free iodine-catalyzed process is advantageous for environmentally benign synthesis and avoids metal contamination.

- Sodium azide is a common, reliable azide source for nucleophilic substitution reactions on brominated precursors.

- Purification is generally achieved by silica gel chromatography, often using mixtures of heptane/ethyl acetate or dichloromethane/methanol.

- Reaction monitoring and yield determination are commonly performed by ^1H NMR integration using internal standards or by chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromophenyl)-2-azidoethanol can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can react with the bromophenyl group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its azido group allows for diverse transformations, making it a versatile building block in organic synthesis. For instance, it can undergo oxidation to produce nitro derivatives or reduction to yield amino compounds. Additionally, the bromophenyl group can engage in nucleophilic substitution reactions, facilitating the creation of various substituted phenyl derivatives .

Click Chemistry

One of the most notable applications of (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol is in click chemistry. The azido group is highly reactive and can form stable triazole linkages with alkynes through a cycloaddition reaction. This property is particularly useful for tagging and tracking biomolecules in biological systems, allowing researchers to study interactions within cells and tissues .

Medicinal Applications

Drug Development

Research indicates that this compound may have potential applications in drug development. Its ability to modify biological molecules through chemical transformations opens avenues for creating bioactive compounds. The compound's reactivity can be harnessed to synthesize new pharmaceuticals or improve existing drugs by modifying their structures for enhanced efficacy .

Selective Azidooxygenation

Recent studies have highlighted the compound's role in selective azidooxygenation processes. This method allows for the introduction of azido and oxygen functionalities into alkenes under mild conditions, leading to the formation of valuable intermediates for drug discovery. The versatility of this process makes it applicable in synthesizing complex pharmaceutical scaffolds .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties allow it to be incorporated into various formulations and products, contributing to advancements in material science .

Case Study 1: Synthesis of Nitro Derivatives

A study demonstrated the oxidation of this compound using hydrogen peroxide as an oxidizing agent. The reaction yielded nitro derivatives with high selectivity, showcasing the compound's utility as a precursor for synthesizing complex molecules used in pharmaceuticals .

Case Study 2: Click Chemistry Applications

In another study, researchers utilized this compound in a click chemistry reaction with terminal alkynes to create triazole-linked compounds. This approach facilitated the development of novel biomolecular probes that can be used for imaging and tracking biological processes .

Mechanism of Action

The mechanism of action of ®-1-(3-Bromophenyl)-2-azidoethanol involves its ability to undergo chemical transformations that can modify biological molecules. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful for tagging and tracking biomolecules in various biological systems .

Comparison with Similar Compounds

Enantiomeric Control and Catalytic Efficiency

- (1R)-2-Azido-1-(4-nitrophenyl)ethan-1-ol achieves 97% ee using HheC, whereas HheG (used for bulkier substrates) necessitates higher azide concentrations, risking racemization .

- Bienzymatic cascades (e.g., for fluorophenyl derivatives) demonstrate stereochemical flexibility but require tailored enzyme engineering .

Data Tables

Table 2: Key Enzymatic Parameters for Azidolysis Reactions

| Enzyme | Substrate Affinity (Kₘ/K₅₀) | Preferred Substituents | Maximum ee Achieved |

|---|---|---|---|

| HheC | 0.2 mM (Kₘ) | Para-electron-deficient | 97% |

| HheG | 9 mM (K₅₀) | Meta/bulky groups | <90%* |

*Inferred from due to higher azide concentrations.

Research Findings and Implications

- Stereochemical Outcomes : The target compound’s meta-bromine likely necessitates HheG or chemical synthesis, posing challenges for enantiocontrol compared to HheC-optimized para-nitro analogs .

- Stability Considerations : Bromine’s electronegativity may enhance stability under acidic conditions compared to nitro or fluoro analogs, though experimental validation is needed.

Biological Activity

(1R)-2-azido-1-(3-bromophenyl)ethan-1-ol, also known as 1-(3-bromophenyl)-2-azidoethanol, is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of both an azido group and a bromophenyl moiety allows this compound to participate in various chemical reactions, making it a candidate for applications in medicinal chemistry and bioconjugation.

The compound can be synthesized through the reaction of 1-(3-bromophenyl)ethanol with sodium azide under suitable conditions, typically in an organic solvent like dimethylformamide (DMF) at elevated temperatures. This reaction leads to the substitution of the hydroxyl group with the azido group, resulting in the formation of this compound.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Chemical Formula | C9H10BrN3O |

| Molecular Weight | 244.09 g/mol |

| CAS Number | 1417611-00-7 |

| Synthesis Method | Reaction with sodium azide |

The biological activity of this compound is largely attributed to its azido group, which is highly reactive and can participate in "click chemistry" reactions. This property allows it to form stable triazole linkages with alkynes, facilitating biomolecule tagging and tracking in various biological systems. Additionally, the bromophenyl group can engage in nucleophilic substitution reactions, enhancing its utility in synthetic applications .

Antimicrobial Activity

Azido-containing compounds have been reported to possess antimicrobial properties. For instance, studies on structurally similar azides demonstrate their effectiveness against various bacterial strains through mechanisms that may involve disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Potential

Azido compounds are also being explored for their potential anticancer effects. The ability to selectively target cancer cells while sparing normal cells is a critical area of research. Preliminary findings suggest that azide derivatives can induce apoptosis in cancer cells, possibly through the generation of reactive oxygen species (ROS) or by triggering specific signaling pathways associated with cell death .

Case Studies

Recent studies have highlighted the biological implications of azido compounds:

- Study on Azido Derivatives : A study evaluated various azido derivatives for their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential therapeutic applications .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of azido compounds against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds could effectively inhibit bacterial growth at low concentrations, supporting their use as potential antimicrobial agents .

Q & A

Q. What are the optimal enzymatic conditions for synthesizing (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol with high enantiomeric excess?

The compound can be synthesized via asymmetric azidohydroxylation of 3-bromostyrene using a biomimetic styrene monooxygenase enzymatic cascade. Key parameters include:

- Catalyst : Engineered enzymes (e.g., modified styrene monooxygenases) to promote stereoselectivity.

- Reaction Conditions : Aqueous buffer (pH 7.0–8.0), 25–30°C, and co-solvents (e.g., dodecane) to enhance substrate solubility.

- Yield and ee : Reported yields up to 57.7% with enantiomeric excess (ee) >85% for the (R)-enantiomer, validated by chiral HPLC .

Q. How is the stereochemical purity of this compound confirmed?

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase (90:10 v/v) and UV detection at 254 nm. Retention times distinguish (R) and (S) enantiomers.

- Optical Rotation : Measure specific rotation ([α]D²⁰) and compare to literature values (e.g., [α]D²⁰ = +15.8° for (R)-enantiomer in ethanol).

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis .

Q. What are the stability considerations for handling this compound in laboratory settings?

- Thermal Stability : Decomposes above 80°C; store at 2–8°C in amber vials.

- Light Sensitivity : The azide group is photolabile; avoid prolonged UV exposure.

- Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but unstable in acidic/basic conditions. Use inert atmospheres (N₂/Ar) during reactions .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence the reactivity of the azide group in click chemistry applications?

The electron-withdrawing bromine atom enhances the electrophilicity of the azide, accelerating strain-promoted azide-alkyne cycloaddition (SPAAC). Key observations:

- Reaction Rate : 3-Bromophenyl derivatives exhibit 2–3× faster reaction kinetics compared to non-halogenated analogs.

- Regioselectivity : Steric effects from the bromine substituent favor 1,4-disubstituted triazoles in copper-catalyzed click reactions.

- Applications : Useful for bioconjugation of fluorophores or drug candidates .

Q. What methodological approaches resolve contradictions in stereochemical assignments during synthesis?

Discrepancies in enantiomer labeling (e.g., (R) vs. (S) in some reports) can arise from chiral column variability or improper calibration. Solutions include:

- Cross-Validation : Compare results across multiple analytical methods (e.g., HPLC, NMR, optical rotation).

- Reference Standards : Use commercially available (R)-1-(3-bromophenyl)ethanol (>95% ee) as a chiral precursor for synthesis .

- Crystallographic Data : Resolve ambiguities via X-ray diffraction of crystalline derivatives (e.g., amide analogs) .

Q. How is this compound utilized in structure-activity relationship (SAR) studies for G protein-coupled receptor (GPCR) agonists?

The azide group serves as a bioisostere for amines or hydroxyls in GPCR-targeted ligands. Key findings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.